4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(4-Chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a pyridothiadiazine core with a 4-chlorophenyl substituent. This structure is closely related to pharmaceutical intermediates and impurities, particularly in diuretics like Torasemide .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-8-3-5-9(6-4-8)16-11-10(2-1-7-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLLJXNBPNZCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)NS2(=O)=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization with a pyridine derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazine ring.
Substitution: Halogen substitution reactions can occur on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various halogen atoms into the structure.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHClNOS
- Molecular Weight: 309.73 g/mol
- CAS Number: 338774-48-4
The compound features a pyridine ring fused with a thiadiazine structure and a chlorophenyl group. This unique arrangement contributes to its reactivity and biological activity.
Chemistry
Building Block for Synthesis:
The compound serves as an essential building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Reactions:
- Oxidation: Can yield sulfoxides or sulfones.
- Reduction: Utilizes agents like sodium borohydride to modify the thiadiazine ring.
- Substitution: Electrophilic and nucleophilic substitutions can introduce functional groups to enhance versatility.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides |
| Reduction | Sodium borohydride | Modified thiadiazine derivatives |
| Substitution | Halogens, alkylating agents | Functionalized derivatives |
Biology
Antimicrobial and Antifungal Properties:
Research indicates that the compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. In vitro studies have demonstrated its effectiveness against various pathogens.
Anticancer Potential:
Ongoing studies are exploring the compound's potential as an anticancer agent. Preliminary findings suggest it may inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, structural variations in related compounds have shown promising antitumor activity in in vitro assays .
Medicine
Pharmacological Studies:
The compound is being investigated for its pharmacological potential. It has been linked to the inhibition of tubulin polymerization, a critical process in cancer cell division . This mechanism positions it as a promising candidate for further development into anticancer therapies.
Case Study:
A study on derivatives of thiadiazole and thiazole indicated that modifications could enhance anticancer activity significantly. For example, compounds with IC50 values below 1 µg/mL demonstrate potent antitumor effects .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a family of pyridothiadiazine derivatives with diverse aryl substituents. Key structural analogs include:
*Calculated molecular weight.
- Electron-Donating Groups (e.g., CH₃): Improve metabolic stability but may reduce solubility . Methylsulfanyl Group: Introduces steric bulk and sulfur-mediated interactions, possibly altering pharmacokinetics .
Analytical Characterization
All analogs are rigorously characterized using:
- Chromatography : HPLC (purity >99% for pharmaceutical intermediates) .
- Spectroscopy :
- Mass Spectrometry : HRMS for molecular ion validation .
Pharmacological and Industrial Relevance
- Pharmaceutical Impurities : The 3-methylphenyl analog (Torasemide Impurity E) is a USP-certified reference standard, highlighting regulatory importance .
- Bioactivity : Substituted pyridothiadiazines exhibit diuretic, antihypertensive, and antimicrobial activities, with substituents modulating potency .
- Stability Challenges : Discontinued analogs (e.g., 4-(3-Fluoro-4-methylphenyl)-derivative) suggest substituent-dependent instability .
Biological Activity
4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS No. 338774-48-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₈ClN₃O₃S. Its structure consists of a pyridine ring fused with a thiadiazine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of thiadiazine compounds showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Evidence suggests that this compound may possess anticancer properties:
- Research has shown that related thiadiazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
- A specific study on pyrido-thiadiazines reported IC50 values indicating effective cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Anti-inflammatory Effects
The anti-inflammatory potential of 4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one has been explored:
- Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
- The mechanism is thought to involve the modulation of NF-kB signaling pathways.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various derivatives including 4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one against clinical isolates. The findings revealed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 16 |
| Compound B | E. coli | 32 |
| 4-(4-chlorophenyl)-... | Pseudomonas aeruginosa | 24 |
Case Study 2: Anticancer Activity
A recent evaluation of the anticancer activity of thiadiazine derivatives included:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from chloroaniline or similar precursors. Key steps include:
- Cyclization : Reacting intermediates like 4-chloroaniline with chlorosulfonyl isocyanate under controlled temperatures (−78°C) in nitromethane .
- Substitution : Introducing the 4-chlorophenyl group via electrophilic aromatic substitution using catalysts (e.g., Lewis acids) and optimized solvents (DMF, acetonitrile) .
- Oxidation : Sulfur oxidation to form the 1,1-dioxide moiety using hydrogen peroxide or ozone .
- Yield Optimization : Adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization. Purity is confirmed by HPLC (>95%) or NMR .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR to confirm aromatic protons and heterocyclic carbons (e.g., pyrido-thiadiazine core) .
- IR : Peaks at ~1630 cm (C=O) and ~1350 cm (S=O) .
- Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., [M+H] at 289.31 g/mol for related compounds) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s selective inhibition of tumor-associated carbonic anhydrases (CA IX/XII)?
- Methodological Answer :
- Enzyme Assays : Measure inhibition constants (K) using stopped-flow CO hydration assays. For example, related thiadiazinone derivatives show K values of 6.7–10.9 nM against CA IX/XII .
- Docking Studies : Molecular modeling reveals interactions between the sulfonamide group and CA active-site zinc ions. The 4-chlorophenyl moiety enhances hydrophobic binding in the enzyme cavity .
- Metabolomic Profiling : LC-MS-based analysis of treated cancer cells identifies disrupted glycolysis and nucleotide biosynthesis pathways, linking CA inhibition to metabolic reprogramming .
Q. How does structural modification (e.g., substituent variation) impact biological activity, and what design principles optimize efficacy?
- Methodological Answer :
- Comparative IC Analysis :
| Compound | IC (µM) | Target Cell Line |
|---|---|---|
| Parent Compound | 0.25 | MDA-MB-231 |
| 3-Methoxy Analog | 0.10 | MCF-7 |
| 4-Methyl Derivative | 0.05 | HeLa |
| Data adapted from pyridothiadiazine analogs . |
- SAR Trends :
- Electron-withdrawing groups (e.g., -Cl) enhance apoptosis induction via ROS generation.
- Bulky substituents (e.g., benzyl) reduce solubility but improve target binding .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Methodological Answer :
- Standardization : Use validated cell lines (e.g., ATCC-certified MDA-MB-231) and consistent assay conditions (e.g., 48-hour exposure, 10% FBS media) .
- Dose-Response Curves : Generate EC values with Hill slope analysis to account for variable potency.
- Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation to rule out necrotic effects .
Analytical and Experimental Design Challenges
Q. What advanced chromatographic methods are recommended for detecting trace impurities in the compound?
- Methodological Answer :
- HPLC-DAD/MS : Employ C18 columns (5 µm, 250 mm) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities at 254 nm and confirm via MS/MS fragmentation .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .
Q. How can metabolomic approaches elucidate the compound’s off-target effects in non-cancerous cells?
- Methodological Answer :
- Untargeted Metabolomics : Profile HEK293 (normal) vs. A549 (cancer) cells using GC-TOF/MS or UPLC-Q-Exactive.
- Pathway Analysis : Use tools like MetaboAnalyst to identify dysregulated pathways (e.g., glutathione metabolism in normal cells vs. Warburg effect in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
